Home > Products > Screening Compounds P128219 > 5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide
5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide -

5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide

Catalog Number: EVT-5169693
CAS Number:
Molecular Formula: C17H15F2N3O2S
Molecular Weight: 363.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

  • Relevance: While SR141716A does not share the same substituents as 5-[(2,4-Difluorophenoxy)methyl]-N-methyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide, it serves as a foundational structure in CB1 antagonist research. [, , , ] Many studies investigating modifications to the core scaffold of SR141716A, particularly around the 5-aryl position, aim to develop novel CB1 antagonists with improved properties, like the compound of interest in this query. [, , , ] These modifications explore structure-activity relationships and aim to optimize binding affinity, selectivity, and pharmacological properties. [, , , ]

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

    Compound Description: VCHSR is an analog of SR141716A, designed to investigate the role of the C3 substituent in binding affinity and functional activity at the CB1 receptor. [, ] Unlike SR141716A, which acts as an inverse agonist, VCHSR acts as a neutral antagonist. [, ] It lacks the hydrogen bonding capability in its C3 substituent, which has been suggested as a key factor in the inverse agonism observed with SR141716A. [, ]

    Relevance: The comparison between VCHSR and SR141716A highlights the importance of specific structural features for CB1 receptor activity. [, ] Modifications to the C3 substituent, as seen in VCHSR, can significantly alter the pharmacological profile of the molecule. [, ] This knowledge is valuable when considering structural modifications to 5-[(2,4-Difluorophenoxy)methyl]-N-methyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide, as alterations at this position could potentially influence its interaction with the CB1 receptor and its overall activity.

N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide Analogs

    Compound Description: A series of analogs of SR141716A were synthesized to explore the structure-activity relationships of the aminopiperidine region. [] These modifications included replacing the aminopiperidinyl moiety with various alkyl hydrazines, amines, and hydroxyalkylamines of varying lengths and branching patterns. [] These studies aimed to probe the proximity and steric requirements at the aminopiperidine region for CB1 receptor binding affinity. []

    Relevance: These analogs highlight the impact of substituent modifications on the pharmacological profile of pyrazole-based CB1 receptor ligands, like 5-[(2,4-Difluorophenoxy)methyl]-N-methyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide. [] Even small changes in the structure, such as chain length or branching, can significantly affect the compound's interaction with the target receptor and its resulting activity. [] This information underscores the importance of careful structural design when developing novel CB1 ligands.

5-(5-Alkynyl-2-thienyl)pyrazole Derivatives

    Compound Description: This class of compounds emerged from bioisosteric replacement studies on SR141716A. [] Replacing the 5-aryl substituent with a 2-thienyl moiety linked to an alkynyl group resulted in potent CB1 receptor antagonists. [] Notably, compound 18 from this series exhibited significant weight reduction in a diet-induced obese mouse model, pharmacologically validating the bioisosteric replacement. []

    Relevance: These derivatives highlight the feasibility of using bioisosteric replacements to modify existing CB1 antagonists like 5-[(2,4-Difluorophenoxy)methyl]-N-methyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide and potentially improve their pharmacological properties. [] Introducing a 2-thienyl moiety, similar to these derivatives, could be a strategy to explore modifications in the structure of the compound of interest and potentially enhance its activity and selectivity for the CB1 receptor.

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

    Compound Description: This compound, developed through extensive exploration of bioisosteres, emerged as a peripherally restricted CB1R antagonist. [] It demonstrated significant weight loss efficacy in diet-induced obese mice and a clean off-target profile, making it a promising candidate for treating obesity and related metabolic disorders. []

    Relevance: This complex molecule underscores the potential of extensive structural modification and bioisosteric replacement strategies in optimizing the properties of pyrazole-based CB1 antagonists. [] While structurally more complex than 5-[(2,4-Difluorophenoxy)methyl]-N-methyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide, it exemplifies how strategic derivatization can lead to compounds with improved selectivity and potentially fewer side effects. [] This example might inspire further development of the compound of interest by incorporating similar modifications or exploring novel bioisosteres to enhance its pharmacological profile.

Properties

Product Name

5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide

IUPAC Name

5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide

Molecular Formula

C17H15F2N3O2S

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C17H15F2N3O2S/c1-22(9-13-3-2-6-25-13)17(23)15-8-12(20-21-15)10-24-16-5-4-11(18)7-14(16)19/h2-8H,9-10H2,1H3,(H,20,21)

InChI Key

CULPZDQTTZQBTN-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CS1)C(=O)C2=NNC(=C2)COC3=C(C=C(C=C3)F)F

Canonical SMILES

CN(CC1=CC=CS1)C(=O)C2=NNC(=C2)COC3=C(C=C(C=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.